![molecular formula C10H11N5OS B254332 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254332.png)
5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
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Overview
Description
5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in scientific research. This compound is a triazine derivative that has been synthesized through a variety of methods. The compound has been found to have potential applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
The exact mechanism of action of 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have reported that 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can induce apoptosis in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation. The compound has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has limitations in terms of its solubility and bioavailability.
Future Directions
There are several future directions for research on 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its potential applications in material science, such as in the synthesis of new metal complexes and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
In conclusion, 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied. Although the compound has advantages in terms of its ease of synthesis and low toxicity, further research is needed to fully understand its potential as a drug candidate and its applications in material science.
Synthesis Methods
The synthesis of 5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported in various studies. One of the most common methods involves the reaction of 5-methyl-2-thiophenecarbaldehyde with hydrazine hydrate and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The product is then purified through recrystallization or column chromatography.
Scientific Research Applications
The compound has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to possess antimicrobial, antitumor, and antiviral properties. The compound has also been found to have potential applications in material science, such as in the synthesis of nanoparticles and metal complexes.
properties
Product Name |
5-Methyl-2-thiophenecarbaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
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Molecular Formula |
C10H11N5OS |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-methyl-5-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5OS/c1-6-3-4-8(17-6)5-11-14-9-7(2)13-15-10(16)12-9/h3-5H,1-2H3,(H2,12,14,15,16)/b11-5+ |
InChI Key |
RFGYGUNKCIHTCD-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CC1=CC=C(S1)C=NNC2=NC(=O)NN=C2C |
Canonical SMILES |
CC1=CC=C(S1)C=NNC2=NC(=O)NN=C2C |
Origin of Product |
United States |
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